molecular formula C20H24N2O7S2 B2918237 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1421458-62-9

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

货号: B2918237
CAS 编号: 1421458-62-9
分子量: 468.54
InChI 键: SOYXJLZLWXBDGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O7S2 and its molecular weight is 468.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. Its structural formula is represented as follows:

Property Details
Molecular Formula C21H26N2O6S
Molecular Weight 434.5 g/mol
CAS Number 1421451-88-8

The presence of the dioxole unit suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance, the compound was tested against HCT-116 and MCF-7 cell lines, showing IC50 values of approximately 26–65 µM, indicating moderate potency compared to standard chemotherapeutic agents such as doxorubicin .

The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical as it interferes with cellular division processes essential for tumor growth . The compound also modulates ATP-binding cassette (ABC) transporters, which are implicated in drug resistance mechanisms in cancer therapy.

Antidiabetic Activity

In addition to its anticancer effects, this compound has been investigated for its antidiabetic properties. It exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for α-amylase inhibition were reported at 0.85 µM and 0.68 µM for related benzodioxol derivatives, suggesting that modifications to the structure could enhance this activity .

Safety Profile

In vitro studies indicated that while the compound effectively inhibits cancer cell proliferation, it shows negligible cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .

Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxic effects of various benzodioxole derivatives, including our compound of interest. The results indicated that modifications in structure significantly influenced biological activity:

Compound Cell Line IC50 (µM)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-sulfonamideHCT-11626
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-sulfonamideMCF-765

These findings underscore the importance of structural optimization in enhancing biological efficacy.

Study 2: Antidiabetic Efficacy

In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that administration of related benzodioxole compounds led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential application of these compounds in managing diabetes.

属性

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S2/c23-18(15-3-8-19-20(13-15)29-14-28-19)9-10-21-31(26,27)17-6-4-16(5-7-17)22-11-1-2-12-30(22,24)25/h3-8,13,18,21,23H,1-2,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXJLZLWXBDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。